
Thifensulfuron-methyl (Methoxycarbonyl-d3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thifensulfuron-methyl (Methoxycarbonyl-d3) is an isotope-labeled analog of the sulfonyl urea herbicide thifensulfuron-methyl. In this compound, all the methoxycarbonyl protons are replaced by deuterium . It is primarily used as an analytical standard in various scientific applications .
Métodos De Preparación
The synthesis of Thifensulfuron-methyl (Methoxycarbonyl-d3) involves the incorporation of deuterium into the methoxycarbonyl group of thifensulfuron-methyl. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with thifensulfuron-methyl.
Deuteration: The methoxycarbonyl group is subjected to deuteration, replacing the hydrogen atoms with deuterium.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98.0%.
Análisis De Reacciones Químicas
Thifensulfuron-methyl (Methoxycarbonyl-d3) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Thifensulfuron-methyl (Methoxycarbonyl-d3) has several scientific research applications, including:
Isotope Dilution Mass Spectrometry (IDMS): It is used as an internal standard in IDMS for the quantitative analysis of pesticides.
Agricultural Research: It is used to study the behavior and fate of thifensulfuron-methyl in the environment, helping to understand its impact on crops and soil.
Analytical Chemistry: The compound is used as a reference standard in analytical chemistry to ensure accurate and precise measurements.
Mecanismo De Acción
Thifensulfuron-methyl (Methoxycarbonyl-d3) exerts its effects by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants. The inhibition of ALS leads to the accumulation of toxic intermediates, ultimately causing the death of the plant . The molecular targets and pathways involved in this mechanism are specific to the ALS enzyme and its role in amino acid synthesis.
Comparación Con Compuestos Similares
Thifensulfuron-methyl (Methoxycarbonyl-d3) is unique due to its deuterium-labeled methoxycarbonyl group. Similar compounds include:
Thifensulfuron-methyl: The non-labeled counterpart, which has the same chemical structure but without deuterium substitution.
Fenthion oxon sulfone (S-methyl-d3): Another isotope-labeled compound used in similar analytical applications.
Metribuzin (S-methyl-d3): A deuterium-labeled herbicide used for analytical purposes.
These compounds share similar applications in analytical chemistry and agricultural research but differ in their specific chemical structures and target enzymes.
Propiedades
Fórmula molecular |
C12H13N5O6S2 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
trideuteriomethyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H13N5O6S2/c1-6-13-10(16-12(14-6)23-3)15-11(19)17-25(20,21)7-4-5-24-8(7)9(18)22-2/h4-5H,1-3H3,(H2,13,14,15,16,17,19)/i2D3 |
Clave InChI |
AHTPATJNIAFOLR-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC(=O)C1=C(C=CS1)S(=O)(=O)NC(=O)NC2=NC(=NC(=N2)C)OC |
SMILES canónico |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


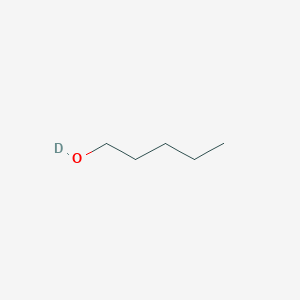

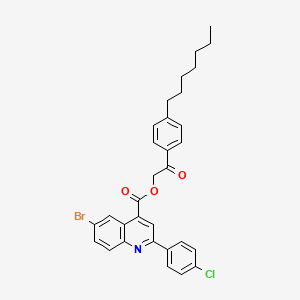
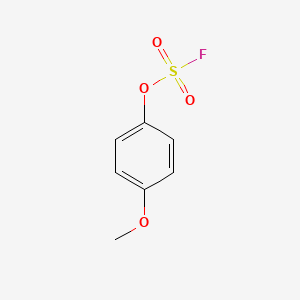

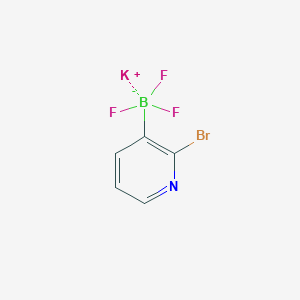

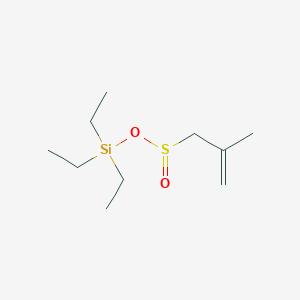
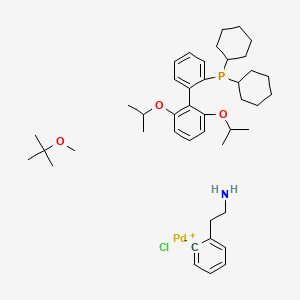
![1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide](/img/structure/B12054080.png)
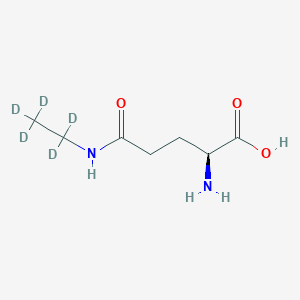
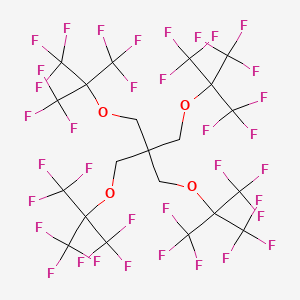

![(Acetonitrile)[(2-di-tert-butylphosphino-3,4,5,6-tetramethyl)-2',4',6'-triisopropylbiphenyl]gold(I) hexafluoroantimonate](/img/structure/B12054105.png)
